molecular formula C21H15ClN2 B14251860 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline CAS No. 185547-80-2

6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline

Cat. No.: B14251860
CAS No.: 185547-80-2
M. Wt: 330.8 g/mol
InChI Key: KNAFFPQINAHXPJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides under acidic conditions. One common method includes the reaction of 4-methylphenylamine with 2-chlorobenzaldehyde in the presence of a catalyst such as polyphosphoric acid, followed by cyclization to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Quinazoline derivatives are often explored for their anticancer, antiviral, and antibacterial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects in conditions like cancer or infections.

Comparison with Similar Compounds

    6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride: Another quinazoline derivative with similar structural features.

    6-Chloro-2-phenylquinazoline: Lacks the 4-methylphenyl group but shares the core quinazoline structure.

Uniqueness: 6-Chloro-2-(4-methylphenyl)-4-phenylquinazoline is unique due to the presence of both the 4-methylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound in various applications.

Properties

CAS No.

185547-80-2

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

6-chloro-2-(4-methylphenyl)-4-phenylquinazoline

InChI

InChI=1S/C21H15ClN2/c1-14-7-9-16(10-8-14)21-23-19-12-11-17(22)13-18(19)20(24-21)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

KNAFFPQINAHXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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